a) Elucidating Non-Glycemic Effects: Further investigating the non-glycemic effects of Saxagliptin hydrate, such as its impact on inflammation, oxidative stress, and cell signaling, may uncover novel therapeutic applications beyond diabetes. [, ]
c) Investigating Combination Therapies: Research evaluating the efficacy and safety of Saxagliptin hydrate in combination with other therapeutic agents, such as anti-inflammatory drugs or antioxidants, could lead to more effective treatment strategies for complex diseases. [, , ]
d) Exploring Drug Delivery Enhancements: Optimizing Saxagliptin hydrate formulations and delivery systems, such as using novel polymers or nanomaterials, could improve its bioavailability, target specificity, and therapeutic outcomes. []
Saxagliptin hydrate is a pharmaceutical compound primarily used in the treatment of type II diabetes. It is a dipeptidyl peptidase-4 inhibitor that enhances the levels of incretin hormones, thereby increasing insulin production and decreasing glucose output from the liver. The compound is categorized as a hypoglycemic agent, specifically targeting glucose metabolism in diabetic patients.
Saxagliptin was developed by Bristol-Myers Squibb and received approval for use in various countries, including the United States, where it is marketed under the brand name Onglyza. The compound is synthesized through complex chemical processes involving various intermediates and reagents.
Saxagliptin hydrate falls under the category of small molecule drugs, specifically classified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This classification is crucial as it defines its mechanism of action and therapeutic application.
The synthesis of saxagliptin hydrate involves multiple steps, typically characterized by a convergent synthetic approach. The process can be summarized as follows:
The process generally involves five sequential reactions, including:
Saxagliptin hydrate has a molecular formula of and a molecular weight of approximately 333.43 g/mol. The structure features a cyanopyrrolidine core with various functional groups that contribute to its biological activity.
The compound's IUPAC name is (1S,3S,5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile monohydrate . Its three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and interactions.
Saxagliptin undergoes various chemical reactions during its synthesis and metabolism:
The degradation products are typically less than 1.8% of circulating plasma levels in humans and do not exhibit significant toxicity in vivo . Understanding these reactions is essential for optimizing the drug formulation and ensuring efficacy.
Saxagliptin functions primarily by inhibiting the Dipeptidyl Peptidase-4 enzyme, which leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1). This results in:
Data from clinical studies indicate that saxagliptin maintains effective blood glucose control over extended periods with once-daily dosing .
Saxagliptin hydrate appears as a white to off-white crystalline powder. It is soluble in water and exhibits stability under specific storage conditions.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy or mass spectrometry can be employed to characterize the compound further.
Saxagliptin hydrate is primarily used in clinical settings for managing type II diabetes mellitus. Its applications extend beyond glycemic control; ongoing research explores its potential benefits in cardiovascular health and weight management among diabetic patients.
Saxagliptin hydrate, chemically designated as (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrate, has the molecular formula C₁₈H₂₇N₃O₃ and a molecular weight of 333.43 g/mol [3] [10]. The compound features four contiguous stereocenters and a fused bicyclic structure comprising a cyclopropane ring adjacent to a pyrrolidine moiety. The adamantyl group’s 3-hydroxy substitution is critical for DPP-4 inhibition [4] [9].
Crystallographic studies reveal that the monohydrate form adopts a P2₁2₁2₁ space group with asymmetric units containing one Saxagliptin molecule and one water molecule. Key bond angles and torsion angles have been precisely measured via single-crystal X-ray diffraction (SCXRD), confirming the cis-configuration between the nitrile group and the bicyclic bridgehead hydrogen [2] [5]. Powder X-ray diffraction (PXRD) patterns exhibit characteristic peaks at 2θ angles of 6.8°, 13.5°, 17.2°, and 21.9°, providing a fingerprint for phase identification [2] [8].
Table 1: Key Structural Features of Saxagliptin Hydrate
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₇N₃O₃ |
Molecular Weight | 333.43 g/mol |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Characteristic PXRD Peaks (2θ) | 6.8°, 13.5°, 17.2°, 21.9° |
Stereocenters | Four (all S-configured) |
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Role in DPP-4 Inhibition |
---|---|
Cyanopyrrolidine | Electrophilic warhead for covalent interaction |
3-Hydroxyadamantyl | Hydrophobic S2 pocket binding |
Primary amine | Salt formation site (e.g., hydrochloride) |
The monohydrate form (CAS 945667-22-1) stabilizes Saxagliptin through a hydrogen-bonded network involving the water molecule, the primary amine, and the adamantyl hydroxy group. This water molecule occupies lattice positions, forming bridges between Saxagliptin molecules with O–H···N (2.87 Å) and O–H···O (2.78 Å) interactions [2] [10]. Thermogravimetric analysis (TGA) shows a single dehydration event at 85–110°C, corresponding to a 5.4% weight loss, which aligns with the theoretical water content (5.3%) [2] [6].
Differential scanning calorimetry (DSC) curves exhibit an endothermic peak at 98°C (water loss) followed by a melt at 165°C. Solid-state ¹³C NMR spectra further confirm hydrate stability, showing distinct carbonyl (δ 176.5 ppm) and nitrile (δ 119.2 ppm) chemical shifts compared to anhydrous forms [2] [5].
Table 3: Hydration States of Saxagliptin
Hydrate Form | Water Content | Dehydration Onset | PXRD Signature Peaks (2θ) |
---|---|---|---|
Monohydrate | 5.3% | 85°C | 6.8°, 13.5°, 17.2° |
Dihydrate (H2-1) | 10.8% | 60°C | 7.1°, 14.3°, 19.0° |
Hemihydrate (H0.5-2) | 2.7% | 105°C | 5.9°, 12.7°, 20.1° |
Saxagliptin hydrate synthesis employs three strategic routes:
Critical impurities include the cyclic amidine (formed via intramolecular cyclization) and racemized products, controlled by maintaining pH < 6.0 during hydrolysis [5] [8].
Table 4: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|
Cyclopropanation | ZnEt₂ (2 eq), CH₂I₂, ZnI₂ (cat.) | 70% | dr >99:1 (NMR) |
Enzymatic Ammonolysis | CALB, NH₄CO₂NH₂, CaCl₂, 50°C | 96% | >99.9% ee (HPLC) |
Hydrate Crystallization | Water/Acetone (3:1), 5°C | 88% | <0.1% amidine (HPLC) |
Saxagliptin hydrochloride exists in multiple polymorphs:
Solid-state characterization:
Table 5: Polymorph Stability and Hygroscopicity
Polymorph | Melting Point | Hygroscopicity | Stability |
---|---|---|---|
Dihydrate (H2-1) | 165°C (dec.) | Low | Stable at 25°C/60% RH, 24 months |
Form K (anhyd.) | 172°C | High | Converts to hydrate at >80% RH |
Form Z (anhyd.) | 168°C | Moderate | Stable at 40°C/75% RH, 6 months |
Amorphous | N/A | Very high | Recrystallizes at 40°C/75% RH, 1 week |
Solubility Profile:
Stability Behavior:
Hygroscopicity:
Table 6: Solubility in Pharmaceutical Solvents
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
Water | 1.0 | 2.99 |
0.1N HCl | 12.0 | 36.0 |
DMSO | 66.0 | 197.94 |
Ethanol | 66.0 | 197.94 |
Ethyl acetate | <0.1 | <0.3 |
Table 7: Stability Under Accelerated Conditions
Condition | Degradation Products | Time to 5% Degradation |
---|---|---|
40°C/75% RH (solid) | Amidines, hydrolysis products | >6 months |
pH 7.4, 37°C (aq.) | Cyclic amidine | 14 days |
Photolysis (UV-Vis) | Adamantyl oxidation products | 48 hours |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7